Antibacterial agent 248

Description

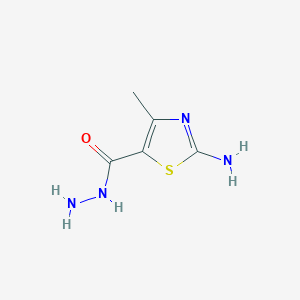

The exact mass of the compound 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-2-3(4(10)9-7)11-5(6)8-2/h7H2,1H3,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEJCYMNIYBSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360892 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63788-59-0 | |

| Record name | 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 248

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action for the novel investigational antibacterial agent, designated as Agent 248. The core of Agent 248's antibacterial activity lies in its potent and specific inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and segregation, making them validated targets for antibacterial therapy. This guide details the biochemical and cellular effects of Agent 248, presents key quantitative data on its activity, outlines the experimental protocols used for its characterization, and provides visual diagrams of its mechanism and associated experimental workflows.

Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Agent 248 functions by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE). These enzymes are responsible for managing the topological state of bacterial DNA.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process crucial for initiating DNA replication and resolving topological stress.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Agent 248 stabilizes the covalent complex formed between these enzymes and the bacterial DNA. This stabilized complex, known as the cleavage complex, leads to double-stranded DNA breaks. The accumulation of these breaks triggers the SOS response and ultimately results in bacterial cell death. This dual-targeting mechanism is believed to contribute to both the potency of the agent and a reduced potential for the development of resistance.

Technical Guide: Synthesis and Characterization of a Novel Antibacterial Agent

Disclaimer: The compound "Antibacterial agent 248" is not found in the public scientific literature. This guide therefore uses Ciprofloxacin, a well-documented fluoroquinolone antibiotic, as a representative example to illustrate the required technical details for the synthesis and characterization of a novel antibacterial agent.

Introduction

Ciprofloxacin is a broad-spectrum antibiotic of the fluoroquinolone class. It functions by inhibiting DNA gyrase and topoisomerase IV, two enzymes essential for bacterial DNA replication, transcription, repair, and recombination. This guide details a common synthetic route for Ciprofloxacin and the standard methods for its characterization and evaluation.

Synthesis of Ciprofloxacin

The synthesis of Ciprofloxacin is a multi-step process. A widely recognized method involves the reaction of 2,4-dichloro-5-fluoroacetophenone with diethyl malonate, followed by cyclization, hydrolysis, and subsequent reaction with piperazine (B1678402).

Synthetic Workflow

Caption: Synthetic pathway of Ciprofloxacin.

Experimental Protocol: Synthesis

-

Step 1: Condensation: 2,4-dichloro-5-fluoroacetophenone is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. The mixture is refluxed for several hours.

-

Step 2: Cyclization: The resulting intermediate is treated with a strong base such as sodium hydride in an anhydrous solvent like dioxane to facilitate intramolecular cyclization.

-

Step 3: Hydrolysis and Decarboxylation: The cyclized product is then subjected to acidic or basic hydrolysis to hydrolyze the ester and facilitate decarboxylation, yielding the quinolone core.

-

Step 4: Nucleophilic Substitution: The quinolone core is reacted with an excess of piperazine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or pyridine (B92270) at elevated temperatures.

-

Step 5: Purification: The final product, Ciprofloxacin, is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to pale yellow crystalline powder.

Characterization of Ciprofloxacin

The synthesized Ciprofloxacin is characterized using various analytical and spectroscopic techniques to confirm its identity, purity, and structure.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₇H₁₈FN₃O₃ |

| Molecular Weight | 331.34 g/mol |

| Melting Point | 255-257 °C |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Slightly soluble in water, soluble in dilute acetic acid |

| UV-Vis (λmax in 0.1N HCl) | 272 nm |

| Key IR Peaks (cm⁻¹) | 3300-2500 (O-H stretch), 1709 (C=O stretch), 1628 (C=O, quinolone) |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.68 (s, 1H), 7.92 (d, 1H), 7.58 (d, 1H), 3.33 (m, 4H), 3.20 (m, 4H) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 177.1, 166.4, 154.2, 148.1, 145.3, 139.2, 120.9, 111.8, 107.5, 49.4, 45.1 |

| Mass Spectrum (m/z) | 332.1 [M+H]⁺ |

Experimental Protocols: Characterization

-

Melting Point: Determined using a calibrated melting point apparatus.

-

UV-Visible Spectroscopy: A solution of the compound in 0.1N HCl is scanned from 200-400 nm using a UV-Vis spectrophotometer.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using the KBr pellet method on an FTIR spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using DMSO-d₆ as the solvent.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the mass-to-charge ratio of the protonated molecule.

Antibacterial Activity

The in vitro antibacterial activity of the synthesized Ciprofloxacin is evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.25 - 1.0 |

| Escherichia coli | 0.015 - 0.12 |

| Pseudomonas aeruginosa | 0.25 - 1.0 |

| Streptococcus pneumoniae | 0.5 - 2.0 |

Experimental Protocol: MIC Determination (Broth Microdilution)

-

Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The synthesized Ciprofloxacin is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ciprofloxacin targets bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.

An In-depth Technical Guide to Teixobactin: A Novel Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin (B611279) is a groundbreaking antibiotic, first reported in 2015, with potent bactericidal activity against a wide array of Gram-positive bacteria, including formidable drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] A particularly compelling attribute of Teixobactin is the absence of detectable resistance in laboratory settings, positioning it as a significant advancement in the battle against antimicrobial resistance.[1][2] This technical guide provides a thorough examination of Teixobactin's chemical structure, properties, and mechanism of action, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Chemical Structure

Teixobactin is a cyclic depsipeptide, an undecapeptide, with a complex and unique architecture.[3][4] Its structure is characterized by the presence of several non-proteinogenic amino acids, including the rare L-allo-enduracididine and four D-amino acids (N-Me-D-Phe1, D-Gln4, D-allo-Ile5, and D-Thr8).[3][5] The C-terminus features a cyclotetrapeptide macrocycle, and the N-terminus is methylated.[3]

Chemical Formula: C₅₈H₉₅N₁₅O₁₅[5]

Amino Acid Sequence: MeHN-D-Phe-Ile-Ser-D-Gln-D-Ile-Ile-Ser-D-Thr-Ala-enduracididine-Ile-COO-[5]

The asterisk indicates the ester linkage between the hydroxyl group of Threonine and the carboxyl group of the C-terminal Isoleucine, forming the macrocycle.[3]

Properties of Teixobactin

| Property Category | Description | References |

| Antibacterial Spectrum | Potent activity against Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae, Clostridium difficile, Bacillus anthracis, and Mycobacterium tuberculosis. Ineffective against most Gram-negative bacteria due to the outer membrane permeability barrier. | [2] |

| Mechanism of Action | Inhibits cell wall synthesis by binding to highly conserved precursors: lipid II (a precursor of peptidoglycan) and lipid III (a precursor of teichoic acid). This dual-targeting mechanism contributes to its high potency and low propensity for resistance development. | [1][2][5] |

| Resistance Profile | No resistant mutants of S. aureus or M. tuberculosis have been generated in laboratory settings. This is attributed to its unique mechanism of targeting non-proteinaceous lipid precursors, which are less prone to mutation. | [2][5] |

| Bactericidal Activity | Exhibits bactericidal (killing) rather than bacteriostatic (inhibiting growth) activity against susceptible pathogens.[2] | |

| Physicochemical Properties | As a depsipeptide, its solubility can be challenging, which has prompted the development of synthetic analogues to improve its pharmacological properties.[6] | |

| Biosynthesis | Synthesized non-ribosomally by the bacterium Eleftheria terrae.[4][5] |

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of Teixobactin and its derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: MIC of Teixobactin against various bacterial strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MSSA | 0.25 | [2] |

| Staphylococcus aureus | MRSA | 0.25 - 1 | [2][7] |

| Enterococcus faecalis | VRE | 0.25 | [2] |

| Streptococcus pneumoniae | 0.05 | [2] | |

| Clostridium difficile | 0.005 | [2] | |

| Bacillus anthracis | 0.02 | [2] | |

| Mycobacterium tuberculosis | 0.5 | [2] |

Table 2: MIC of Teixobactin Derivatives against selected bacterial strains [8]

| Derivative | S. aureus (MRSA) (µg/mL) | Enterococcus faecalis (VRE) (µg/mL) |

| Derivative 3 | 32 | 8-16 |

| Derivative 4 | 2-4 | 4 |

| Derivative 5 | 2-4 | 2-16 |

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Teixobactin Dilutions:

-

Prepare a stock solution of Teixobactin in a suitable solvent.

-

Perform a two-fold serial dilution of the Teixobactin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the Teixobactin dilutions, resulting in a final volume of 200 µL.

-

Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Teixobactin at which there is no visible bacterial growth.[8]

-

2. Synthesis of Teixobactin Analogues

The synthesis of Teixobactin and its analogues is a complex process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase methods.[9][10][11]

-

Solid-Phase Peptide Synthesis (SPPS):

-

The peptide backbone is assembled on a solid resin support.

-

Amino acids, including the non-proteinogenic ones, are added sequentially. Each amino acid is protected with a temporary protecting group (e.g., Fmoc) on its amino terminus.

-

The coupling of each amino acid is facilitated by a coupling agent.

-

After each coupling step, the protecting group is removed to allow for the addition of the next amino acid.

-

-

Macrocyclization:

-

Once the linear peptide is assembled, it is cleaved from the resin.

-

An intramolecular reaction is induced to form the ester bond between the threonine and the C-terminal isoleucine, creating the cyclic portion of the molecule.

-

-

Purification:

-

The crude synthetic product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Mechanism of Action of Teixobactin

Caption: Dual-targeting mechanism of Teixobactin.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. benchchem.com [benchchem.com]

- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. Teixobactin - Wikipedia [en.wikipedia.org]

- 6. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of Fluorescent Teixobactin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis of teixobactin and its stereoisomers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Antibacterial Agent 248 (CAS 63788-59-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 248, identified by the Chemical Abstracts Service (CAS) number 63788-59-0, is chemically known as 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide. This compound belongs to the thiazole (B1198619) class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Thiazole derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the research surrounding this compound, with a focus on its antibacterial potential, experimental protocols for its evaluation, and its place within the broader context of thiazole-based antimicrobial research.

The core structure of thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The antibacterial mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and FtsZ, or the disruption of bacterial cell membrane integrity. This guide will delve into the available data on this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key workflows to aid in further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and analysis in a research setting.

| Property | Value |

| CAS Number | 63788-59-0 |

| Chemical Name | 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide |

| Molecular Formula | C5H8N4OS |

| Molecular Weight | 172.21 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Antibacterial Activity

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. While specific MIC values for "this compound" are not explicitly and singularly reported in the currently available public literature, data for closely related 2,4,5-trisubstituted thiazole derivatives provide valuable insights into its potential activity.

A key study by Al-Saadi et al. (2008) investigated a series of such compounds. Although 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide is a precursor in their synthesis pathways, the focus of their antibacterial testing was on further derivatized molecules. However, the study underscores the potential of the core thiazole structure. For context, the following table summarizes the MIC values for some of the most active 2,4,5-trisubstituted thiazole derivatives from this seminal paper, which likely indicate the potential antibacterial spectrum of the parent compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4,5-Trisubstituted Thiazole Derivatives (µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus cereus | Candida albicans |

| 6d | 6.25 | 6.25 | - | 12.5 |

| 6f | 12.5 | 6.25 | 25 | 12.5 |

| 12f | 25 | 6.25 | 50 | 25 |

| Ampicillin | - | 12.5 | - | - |

| Clotrimazole | - | - | - | 6.25 |

Data extracted from Al-Saadi et al., Arch. Pharm. Chem. Life Sci. 2008, 341, 424 – 434. Note: '-' indicates data not reported or compound inactive. Compound numbers are as designated in the original publication.

These findings suggest that derivatives of the core structure of this compound exhibit notable activity, particularly against Gram-positive bacteria.

Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of thiazole derivatives, based on established protocols in the field.

General Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives

The synthesis of the parent compound, 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide, and its subsequent derivatives often follows a multi-step reaction pathway. A generalized workflow is depicted below.

Detailed Steps:

-

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: This intermediate is typically prepared via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., thiourea).

-

Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide (this compound): The ethyl ester from the previous step is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux to yield the carbohydrazide (B1668358).

-

Synthesis of Final Derivatives: The carbohydrazide can then be reacted with various electrophiles, such as aldehydes, ketones, or isothiocyanates, to generate a library of 2,4,5-trisubstituted thiazole derivatives.

Antimicrobial Screening Protocol

The in vitro antibacterial activity of the synthesized compounds is typically determined using the agar (B569324) well diffusion method or a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Thiazole Derivatives: A New Frontier in Antimicrobial Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2] The thiazole (B1198619) ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with potent biological activities.[2][3] Thiazole derivatives have demonstrated a broad spectrum of antimicrobial effects, including antibacterial, antifungal, and antiviral properties, making them a promising class of compounds for combating drug-resistant pathogens.[1][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and antimicrobial activity of thiazole derivatives, supported by quantitative data and detailed experimental protocols.

Synthesis of Thiazole Derivatives

The versatile thiazole core can be synthesized through several established methods, with the Hantzsch synthesis being the most prominent. Modern techniques, such as microwave-assisted synthesis, have been employed to improve reaction efficiency and yields.[1][5]

Key Synthetic Methodologies:

-

Hantzsch Synthesis: This is the earliest and most widely recognized method for thiazole ring synthesis. It involves the cyclization reaction between α-halocarbonyl compounds and various reactants containing an N-C-S fragment, such as thioamides, thiourea (B124793), or thiosemicarbazones.[1][5]

-

Gabriel Synthesis: This method involves the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at high temperatures (e.g., 170°C).[1][2]

-

Cook-Heilbron Synthesis: This approach creates 5-aminothiazole derivatives through the interaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[1][2]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of thiazole derivatives, often under solvent-free conditions, providing an eco-friendly and efficient alternative to conventional heating.[1][5]

Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in bacteria and fungi. This multi-target potential is a significant advantage in overcoming resistance. The amphiphilic character of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, facilitates their penetration into microbial cell membranes.[3]

Primary Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of the microbial cell wall, leading to structural instability and cell lysis.[6]

-

Cell Membrane Disruption: The amphiphilic nature of certain thiazoles allows them to embed within the lipid bilayer of the cell membrane, causing leakage of cytoplasmic contents and disrupting cellular physiology.[3][6][7]

-

Inhibition of Nucleic Acid Synthesis: A critical target is DNA gyrase (and topoisomerase IV), enzymes essential for bacterial DNA replication. Thiazole derivatives have been shown to be potent inhibitors of the ATPase activity of these enzymes.[1][8]

-

Inhibition of Protein Synthesis: Thiazoles can interfere with ribosomal function or other aspects of protein synthesis, halting the production of essential enzymes and structural proteins.[1][2]

-

Enzyme Inhibition:

-

Fungi: Thiazole antifungals can inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol. The depletion of ergosterol, a vital component of the fungal cell membrane, leads to altered permeability and cell death.[9][10]

-

Bacteria: Specific enzymes in bacterial metabolic pathways, such as FabH, can be inhibited by thiazole compounds.[1]

-

Quantitative Antimicrobial Activity

Numerous studies have quantified the potent activity of thiazole derivatives against a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The data is typically presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Target Organism(s) | MIC (µg/mL) | IC50 | Reference |

|---|---|---|---|---|

| Benzothiazole ethyl ureas (3a, 3b) | S. aureus, E. coli, P. aeruginosa | 0.008 - 0.06 | 0.0033 - 0.046 µg/mL (GyrB/ParE) | [8] |

| Lead Thiazole Compound 1 | MRSA strains | 1.3 | - | [11] |

| 2-phenylacetamido-thiazole (16) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | 5.3 µM (ecKAS III) | [5] |

| 4-(4-bromophenyl)-thiazol-2-amine (43a) | S. aureus, E. coli | 16.1 µM | - | [1] |

| Pyridinyl thiazole ligand (55) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderately effective vs. Gram-positive | - | [1] |

| Benzo[d]thiazole derivatives (13, 14) | MRSA, E. coli | 50 - 75 | - | [12] |

| Thiazole-based Schiff base (59) | E. coli, S. aureus | Zone of Inhibition: 14.40 - 15.00 mm | - |[1] |

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Series | Target Organism(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-hydrazinyl-thiazole (7e) | Candida albicans | 3.9 | [7][10] |

| 2-hydrazinyl-thiazole (7a) | Candida albicans | 7.81 | [7][10] |

| 3-carbonitrile derivative (37c) | Candida strains | 5.8 - 7.8 | [1] |

| Thiazoles with cyclopropane (B1198618) system | Candida albicans | 0.008 - 7.81 | [6] |

| 4-(4-bromophenyl)-thiazol-2-amine (43b) | Aspergillus niger | 16.2 µM | [1] |

| Benzo[d]thiazole derivatives (13, 14) | Aspergillus niger | 50 - 75 |[12] |

Experimental Protocols

Standardized methodologies are crucial for evaluating and comparing the antimicrobial efficacy of novel compounds. The following protocols are commonly cited in the literature for testing thiazole derivatives.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test thiazole derivative is serially diluted in the broth across the wells of a 96-well microtiter plate to achieve a range of concentrations. A positive control (microorganism, no compound) and a negative control (broth only) are included.

-

Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

(Optional) Determination of MFC/MBC: To determine the Minimum Fungicidal (MFC) or Bactericidal (MBC) Concentration, an aliquot from each clear well is sub-cultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar is the MFC/MBC.[4][7]

Protocol 2: Synthesis - General Hantzsch Thiazole Synthesis

This protocol provides a generalized procedure for the synthesis of 2-aminothiazole (B372263) derivatives.

-

Reactant Mixture: An α-haloketone (e.g., 2-bromoacetophenone) (1 mmol) and a substituted thiourea (1 mmol) are combined in a suitable solvent, such as ethanol.

-

Reaction: The mixture is refluxed for a specified period (typically several hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon cooling, the reaction mixture is often poured into cold water or an ice bath. The resulting precipitate is collected via filtration.

-

Purification: The crude product is washed with water and then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol), to yield the final thiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[1][13]

Conclusion and Future Outlook

Thiazole and its derivatives represent a highly versatile and potent class of antimicrobial agents.[14] Their diverse mechanisms of action, including the ability to target novel enzymatic pathways and disrupt cell membranes, provide a crucial advantage in circumventing existing resistance pathways.[3][8] The extensive quantitative data from in vitro studies confirms their efficacy against a broad spectrum of clinically relevant bacteria and fungi, including multidrug-resistant strains.[1][11]

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and reduce potential toxicity, exploring synergistic combinations with existing antibiotics, and advancing the most promising candidates into in vivo and clinical trials.[6][11][15] The continued exploration of the thiazole scaffold is a vital strategy in the global effort to replenish the antimicrobial drug pipeline and combat the growing crisis of antimicrobial resistance.

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. ijpsjournal.com [ijpsjournal.com]

"Antibacterial Agent 248": An Inquiry into a Substance Shrouded in Obscurity

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of information regarding a specific compound identified as "Antibacterial agent 248." This designation appears to exist primarily as a catalog entry for a research chemical, without the associated body of peer-reviewed research necessary to construct a detailed technical guide as requested.

While the name "this compound" is associated with the catalog number HY-W681949 from the supplier MedChemExpress, which lists it as an "active compound," there is no readily available data on its chemical structure, discovery, development, or mechanism of action.[1][2][3][4][5] This absence of foundational scientific information makes it impossible to provide the in-depth technical whitepaper, including quantitative data, experimental protocols, and signaling pathway visualizations, that was requested.

The development of a new antibacterial agent is a rigorous and well-documented process that typically involves:

-

Discovery and Screening: Identification of a novel compound with antimicrobial properties.

-

Preclinical Development: In vitro and in vivo studies to determine efficacy, toxicity, and pharmacokinetic profiles.

-

Clinical Trials: A multi-phase process to evaluate safety and efficacy in humans.

-

Regulatory Approval: Submission of all data to regulatory bodies for approval for public use.

Each of these stages generates a wealth of data that is typically published in scientific journals and presented at conferences. The fact that no such information can be found for "this compound" suggests that it may be one of the following:

-

An internal company codename for a compound that has not yet been publicly disclosed or has been discontinued.

-

A very early-stage research compound with no published data.

-

A misidentified or incorrectly named agent.

Without access to proprietary company data or published research, any attempt to create a technical guide would be purely speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers and drug development professionals.

To fulfill the original request, specific and verifiable information would be required, including but not limited to:

-

The chemical structure of "this compound."

-

Peer-reviewed publications detailing its discovery and mechanism of action.

-

Published data from preclinical and clinical studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 248

Disclaimer: "Antibacterial agent 248" does not correspond to a publicly recognized compound. The following guide is a template based on established methodologies for characterizing novel antibacterial agents. The data and pathways presented are illustrative and should be substituted with actual experimental results for "this compound."

Introduction

The rise of antibiotic resistance worldwide necessitates the development of new antibacterial agents.[1] A critical early step in the preclinical assessment of a novel compound is the characterization of its spectrum of activity, which defines the range of microorganisms it can effectively inhibit or kill.[1] This guide provides a comprehensive technical framework for evaluating the antibacterial spectrum of a novel investigational compound, designated here as "this compound." This document is intended for researchers, scientists, and professionals in the field of drug development.

Antibacterial agents are generally categorized as either broad-spectrum or narrow-spectrum.[1] Broad-spectrum agents are active against a wide range of bacteria, including both Gram-positive and Gram-negative species, while narrow-spectrum agents target a more limited group.[1][2] Understanding this spectrum is fundamental to identifying the potential clinical applications of a new therapeutic.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of an antibacterial agent is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[1] The following tables provide a template for presenting MIC data for this compound against a panel of clinically relevant bacterial strains.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | [Insert Data] |

| Staphylococcus aureus (MRSA) | BAA-1717 | [Insert Data] |

| Enterococcus faecalis | 29212 | [Insert Data] |

| Enterococcus faecium (VRE) | 700221 | [Insert Data] |

| Streptococcus pneumoniae | 49619 | [Insert Data] |

| Streptococcus pyogenes | 19615 | [Insert Data] |

| Bacillus subtilis | 6633 | [Insert Data] |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | [Insert Data] |

| Klebsiella pneumoniae | 13883 | [Insert Data] |

| Pseudomonas aeruginosa | 27853 | [Insert Data] |

| Acinetobacter baumannii | 19606 | [Insert Data] |

| Salmonella enterica | 14028 | [Insert Data] |

| Shigella sonnei | 25931 | [Insert Data] |

| Haemophilus influenzae | 49247 | [Insert Data] |

Experimental Protocols

The determination of MIC values should be performed according to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for two common MIC determination assays.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

-

Preparation of Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate.

-

Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to create a concentration gradient.[1]

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

-

Preparation of Agar Plates:

-

Preparation of Bacterial Inoculum:

-

Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

-

Inoculation and Incubation:

-

Spot a defined volume of the standardized bacterial suspension onto the surface of each agar plate. Multiple strains can be tested on the same plate.[6]

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.

-

-

Determination of MIC:

-

Following incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism.[4]

-

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Many antibacterial agents function by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, nucleic acid synthesis, or metabolic pathways.[7] Some agents may also disrupt bacterial signaling networks, which are involved in processes like biofilm formation and virulence.[8][9]

The following diagrams illustrate a hypothetical experimental workflow for identifying the target of this compound and a potential signaling pathway it might inhibit.

Workflow for identifying the molecular target of a novel antibacterial agent.

Inhibition of a two-component signal transduction system by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. woah.org [woah.org]

- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) Studies of Antibacterial Agent 248: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dislaimer: "Antibacterial agent 248" is a hypothetical designation used in this guide to illustrate the principles of structure-activity relationship (SAR) studies in the context of antibacterial drug discovery. The data and specific structural details presented are representative and compiled for educational purposes, modeled after well-established classes of antibiotics such as quinolones.

Introduction: The Quinolone Scaffold of Agent 248

The increasing threat of antimicrobial resistance necessitates the development of novel antibacterial agents.[1][2] This guide focuses on a hypothetical series of compounds, designated "Agent 248," which are based on the 4-oxo-1,4-dihydroquinoline (quinolone) scaffold. Quinolones are a well-researched class of antibiotics valued for their broad-spectrum bactericidal activity.[3] The antibacterial potency and spectrum of these agents are highly dependent on the substituents at various positions of this core structure.[3] This document will provide an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of this class of antibacterial agents.

1.1. Proposed Mechanism of Action

Agent 248 and its analogs are designed to function as inhibitors of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for managing DNA topology during replication and transcription.[3][5] By stabilizing the enzyme-DNA complex, these agents block DNA replication, leading to double-strand DNA breaks and subsequent bacterial cell death.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[4]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative analogs of Agent 248 against key Gram-positive and Gram-negative bacterial strains. MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3] Lower MIC values indicate higher potency. Cytotoxicity is represented by the CC50 value against the human embryonic kidney cell line HEK293, with higher values indicating lower toxicity to mammalian cells.

Table 1: SAR at the N-1 and C-6 Positions

| Compound ID | R1 (N-1) | R2 (C-6) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | CC50 (µg/mL) vs. HEK293 |

| 248-A1 | Ethyl | H | 16 | 4 | >128 |

| 248-A2 | Ethyl | F | 2 | 0.5 | >128 |

| 248-A3 | Cyclopropyl (B3062369) | F | 0.5 | 0.125 | >128 |

| 248-A4 | t-Butyl | F | 4 | 1 | 64 |

| 248-A5 | 2,4-difluorophenyl | F | 0.25 | 0.06 | >128 |

SAR Insights:

-

A fluorine atom at the C-6 position dramatically increases antibacterial activity, a hallmark of the fluoroquinolone class.[3]

-

A cyclopropyl group at the N-1 position (as in 248-A3) significantly enhances potency against both Gram-positive and Gram-negative bacteria compared to a simple ethyl group.[3][7]

-

Increased steric bulk at N-1, such as a t-butyl group (248-A4), can decrease activity and increase cytotoxicity.

-

A substituted aryl group like 2,4-difluorophenyl at N-1 (248-A5) can provide potent activity.[7]

Table 2: SAR at the C-7 Position (R1 = Cyclopropyl, R2 = F)

| Compound ID | R3 (C-7) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa | CC50 (µg/mL) vs. HEK293 |

| 248-B1 | H | 32 | 128 | >256 |

| 248-B2 | Piperazinyl | 0.5 | 1 | >128 |

| 248-B3 | 3-Methylpiperazinyl | 0.25 | 0.5 | >128 |

| 248-B4 | 3-Aminopyrrolidinyl | 0.125 | 2 | >128 |

| 248-B5 | Benzimidazol-1-yl | 0.5 | 32 | >128 |

SAR Insights:

-

The substituent at the C-7 position is crucial for modulating the antibacterial spectrum and potency.[3]

-

A piperazine (B1678402) ring (248-B2) is highly effective, conferring potent activity, especially against Pseudomonas aeruginosa.[3]

-

Small alkyl substitutions on the piperazine ring, such as a methyl group (248-B3), can further enhance activity.[3]

-

Other heterocyclic groups like aminopyrrolidinyl (248-B4) can improve activity against Gram-positive bacteria.[3]

-

Larger heterocyclic systems like benzimidazole (B57391) (248-B5) can maintain good Gram-positive activity but may reduce potency against Gram-negative strains.[8]

Detailed Experimental Protocols

3.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (B87167) (DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, and the DMSO concentration should not exceed 1%.[3]

-

Inoculum Preparation: Suspend several bacterial colonies from a fresh (18-24 hour) agar (B569324) plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[3]

-

Inoculation and Incubation: Add 50 µL of the prepared bacterial suspension to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours.[3]

-

Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[3]

3.2. Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Incubate for 48 hours.

-

MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

3.3. In Vivo Efficacy: Murine Thigh Infection Model

This model is used to assess the in vivo antibacterial efficacy of lead compounds.[9]

-

Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.

-

Infection: Anesthetize the mice and inject 0.1 mL of a bacterial suspension (e.g., S. aureus at 1 x 10⁶ CFU/mL) into the thigh muscle.

-

Treatment: At 2 hours post-infection, administer the test compound via an appropriate route (e.g., oral gavage or subcutaneous injection). A control group receives the vehicle only.

-

Bacterial Load Determination: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize it in saline. Perform serial dilutions of the homogenate, plate on appropriate agar, and incubate for 24 hours.[9]

-

Data Analysis: Count the colony-forming units (CFU) and express the results as log10 CFU per gram of tissue. Efficacy is demonstrated by a significant reduction in bacterial load compared to the vehicle control group.[9]

Mandatory Visualizations

4.1. Logical SAR Relationships

Caption: Key structure-activity relationships for the Agent 248 scaffold.

4.2. Mechanism of Action Pathway

Caption: Inhibition of DNA synthesis by Agent 248.

4.3. Experimental Workflow

Caption: Workflow for discovery and evaluation of Agent 248 analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vibiosphen.com [vibiosphen.com]

Physicochemical properties of "Antibacterial agent 248"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, and known biological context of "Antibacterial agent 248," a compound identified as 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide. While detailed experimental protocols and specific signaling pathways for this particular agent are not extensively documented in publicly available literature, this guide synthesizes available data and outlines standard methodologies relevant to its characterization.

Core Physicochemical Properties

"this compound" is an active compound with the chemical formula C₅H₈N₄OS.[1] It is also identified by its chemical name, 2-amino-4-methyl-1,3-thiazole-5-carbohydrazide.[2] The fundamental properties of this agent are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄OS | MedChemExpress[1] |

| Molecular Weight | 172.21 g/mol | PubChem[2] |

| CAS Number | 63788-59-0 | MedChemExpress[1] |

| Solubility (pH 7.4) | 23.4 µg/mL | Burnham Center for Chemical Genomics[2] |

Experimental Protocols

The MIC is a fundamental measure of an antibacterial agent's potency. The broth microdilution method is a standard protocol.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Serial Dilution of Agent: "this compound" is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of the agent that completely inhibits visible bacterial growth.

To assess the selectivity of the antibacterial agent, its toxicity against mammalian cells is evaluated, commonly using an MTT assay.

Methodology:

-

Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded in a 96-well plate and incubated to allow for attachment.

-

Compound Addition: The cells are treated with various concentrations of "this compound" and incubated for 48 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then calculated.

This method provides a qualitative and quantitative assessment of the bactericidal effect of the agent.

Methodology:

-

Bacterial Treatment: Bacterial cultures are treated with "this compound" for a specified duration.

-

Staining: The treated bacteria are stained with a mixture of SYTO 9 (a green fluorescent dye that stains live cells) and propidium (B1200493) iodide (a red fluorescent dye that stains dead cells with compromised membranes).

-

Microscopy and/or Flow Cytometry: The stained cells are visualized under a fluorescence microscope or analyzed by flow cytometry to quantify the proportions of live and dead bacteria.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for "this compound" is not detailed in the available search results, it is described as an active antibacterial compound.[1][3][4][5] The mechanisms of antibacterial agents can be broadly categorized, and it is likely that "this compound" acts through one or more of these pathways. Common antibacterial mechanisms include:

-

Inhibition of Cell Wall Synthesis: Disrupting the formation of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to prevent the translation of essential proteins.

-

Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

-

Disruption of Cell Membrane Function: Causing leakage of cellular contents.

-

Inhibition of Metabolic Pathways: Blocking essential enzymatic reactions.

The diagrams below illustrate a generalized workflow for antibacterial agent testing and a conceptual representation of common antibacterial mechanisms.

References

An In-depth Technical Guide to Quinolones as Bioactive Heterocyclic Compounds

Disclaimer: The initially requested topic, "Antibacterial agent 248," does not correspond to a specifically identifiable compound in publicly available scientific literature. Therefore, this guide focuses on a well-established and clinically significant class of bioactive heterocyclic antibacterial agents: the quinolones . This class serves as a representative model to fulfill the core requirements of the prompt for an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction to Quinolones

Quinolones are a major class of synthetic, broad-spectrum antibacterial agents. Their core structure is a bicyclic aromatic organic compound, characterized by a 4-oxo-1,4-dihydroquinoline nucleus. The introduction of a fluorine atom at position C-6 gave rise to the more potent fluoroquinolone subclass, which has seen extensive clinical use for treating a wide variety of bacterial infections.[1] First- and second-generation quinolones are primarily effective against Gram-negative bacteria, while later generations exhibit enhanced activity against Gram-positive and anaerobic organisms.[2]

Their efficacy stems from a unique mechanism of action that directly inhibits bacterial DNA synthesis, leading to rapid bacterial cell death. This guide will provide a comprehensive overview of the quinolones, including their mechanism of action, structure-activity relationships, quantitative antibacterial data, and detailed experimental protocols for their evaluation.

Core Chemical Structure

The fundamental scaffold of the quinolone class is the 4-oxo-1,4-dihydroquinoline ring system. Modifications at various positions on this nucleus have led to the development of numerous derivatives with altered antibacterial spectra, pharmacokinetic properties, and safety profiles. Key positions for substitution include N-1, C-6, C-7, and C-8. For instance, a cyclopropyl (B3062369) group at N-1 and a fluorine atom at C-6 are common features that enhance antibacterial activity. The substituent at C-7 significantly influences the spectrum of activity and potency.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve torsional stress during DNA replication and transcription.[4]

-

Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[5]

Quinolones bind to the enzyme-DNA complex, trapping a reaction intermediate where the DNA is cleaved.[4][6] This forms a stable ternary complex (quinolone-enzyme-DNA) that physically obstructs the progression of replication forks and transcription machinery.[6] The accumulation of these complexes and the subsequent release of double-strand DNA breaks trigger the SOS response and ultimately lead to rapid cell death.[5] In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.[5]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of "Antibacterial Agent 248"

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. A critical early step in this process is the in vitro characterization of a compound's activity against relevant bacterial pathogens. In vitro antimicrobial susceptibility testing (AST) provides a reliable prediction of how a microorganism is likely to respond to an antimicrobial agent, guiding further development.[1] This document outlines detailed protocols for the in vitro testing of "Antibacterial Agent 248," a novel investigational compound. The primary assays covered are the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the Time-Kill Kinetic Assay. These tests are fundamental for assessing the potency and bactericidal or bacteriostatic nature of a new agent.[2][3][4][5]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6] It is a primary measure of an agent's potency. The broth microdilution method is a widely used and standardized technique for determining MIC values.[6][7]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials and Reagents:

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[6]

-

Tryptic Soy Agar (B569324) (TSA) plates

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies.[6]

-

Suspend the colonies in sterile saline and vortex to create a uniform suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] This can be done visually or with a spectrophotometer.[6]

-

Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

-

-

Preparation of Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well plate, dispense 100 µL of sterile CAMHB into wells 2 through 12.

-

Add 200 µL of the working stock solution of this compound (at twice the highest desired concentration) to well 1.

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.[6]

-

Well 11 serves as the growth control (no agent), and well 12 serves as the sterility control (no bacteria).[6]

-

-

Inoculation and Incubation:

-

Reading Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]

-

Figure 1. Workflow for MIC Determination.

Data Presentation: MIC Values

The results should be summarized in a table for clarity and easy comparison across different bacterial strains.

Table 1: MIC Values of this compound against Selected Bacterial Strains

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 29213 | 2 |

| Enterococcus faecalis | Gram-positive | 29212 | 4 |

| Escherichia coli | Gram-negative | 25922 | 8 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 8 |

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This assay is performed as a subsequent step to the MIC test to determine if an agent is bactericidal or bacteriostatic. An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[3]

Experimental Protocol: MBC Assay

Materials and Reagents:

-

Microtiter plate from the completed MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Calibrated pipette or loop

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing:

-

Following the MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).[3]

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.[3]

-

Spread the aliquot evenly onto a labeled MHA plate.[3]

-

-

Incubation:

-

Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[9]

-

-

Reading Results:

Figure 2. Workflow for MBC Determination.

Data Presentation: MIC vs. MBC

Presenting MIC and MBC values together allows for a direct assessment of the agent's bactericidal activity.

Table 2: MIC and MBC Values of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| Staphylococcus aureus | 2 | 4 | 2 | Bactericidal |

| Escherichia coli | 8 | 16 | 2 | Bactericidal |

| Pseudomonas aeruginosa | 16 | >64 | >4 | Tolerant/Bacteriostatic |

Time-Kill Kinetic Assay

The time-kill curve assay evaluates the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[2][11] This dynamic assay provides detailed information that helps classify an agent as bactericidal or bacteriostatic and reveals the concentration-dependent nature of its activity.[2][11] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[2][11]

Experimental Protocol: Time-Kill Assay

Materials and Reagents:

-

This compound

-

Standardized bacterial inoculum (~5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB[2]

-

Sterile culture tubes

-

Sterile PBS for dilutions

-

Agar plates (e.g., MHA)

-

Incubator with shaking capabilities (37°C)

Procedure:

-

Assay Setup:

-

Sampling and Plating:

-

Incubate all tubes at 37°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[11]

-

Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.[11]

-

Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto agar plates.[11]

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[11]

-

-

Data Analysis:

Figure 3. Workflow for Time-Kill Kinetic Assay.

Data Presentation: Time-Kill Assay Data

The quantitative data from the time-kill assay should be organized in a table to facilitate the plotting of curves.

Table 3: Time-Kill Kinetics of this compound against S. aureus

| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |

|---|---|---|---|---|

| 0 | 5.70 | 5.69 | 5.71 | 5.70 |

| 2 | 6.51 | 5.15 | 4.88 | 4.32 |

| 4 | 7.45 | 4.23 | 3.54 | 2.91 |

| 6 | 8.22 | 3.10 | 2.45 | <2.00 |

| 8 | 8.89 | 2.56 | <2.00 | <2.00 |

| 12 | 9.10 | 2.33 | <2.00 | <2.00 |

| 24 | 9.05 | 2.21 | <2.00 | <2.00 |

Interpretation of Results

The collective data from these in vitro assays provides a foundational understanding of the antibacterial profile of "this compound."

-

MIC values establish the potency of the agent against a panel of both Gram-positive and Gram-negative bacteria.

-

The MBC/MIC ratio helps to classify the agent's primary effect, with a ratio of ≤4 suggesting bactericidal activity.

-

Time-kill curves offer a dynamic view of this activity, demonstrating the rate and extent of bacterial killing and confirming whether the agent's effect is concentration-dependent.

These results are essential for making informed decisions regarding the progression of "this compound" through the drug development pipeline.

References

- 1. woah.org [woah.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antibacterial Agent 248

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism.[5] These application notes provide a detailed protocol for determining the MIC of "Antibacterial agent 248" using the broth microdilution method. This method is a standardized and widely used technique for antimicrobial susceptibility testing.[6][7] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.[2][8]

Principle of the Broth Microdilution Method

The broth microdilution method involves a series of twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the wells are visually inspected for microbial growth, which is typically indicated by turbidity. The MIC is identified as the lowest concentration of the antimicrobial agent in which there is no visible growth.[5][6][9]

Data Presentation

The following table summarizes hypothetical MIC values for this compound against a panel of common pathogenic bacteria.

| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 2 |

| Enterococcus faecalis | Gram-positive | 29212 | 4 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 1 |

| Escherichia coli | Gram-negative | 25922 | 8 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 16 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 8 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Test bacterial strains (e.g., ATCC quality control strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel and single-channel pipettes with sterile tips

-

Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Vortex mixer

-

Incubator (35°C ± 2°C)

-

Spectrophotometer (optional, for inoculum standardization)

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex the suspension thoroughly to ensure it is homogeneous.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

2. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent. The concentration of the stock solution should be at least ten times the highest concentration to be tested.

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the working stock solution of this compound to well 1.

-

Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10.

-

After the final transfer to well 10, discard 100 µL from that well.

-

Well 11 will serve as the growth control (no antibacterial agent), and well 12 will be the sterility control (no bacteria).[6]

3. Inoculation of the Microtiter Plate:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11.

-

This will bring the final volume in each well to 200 µL and will dilute the antibacterial agent to its final test concentration.

4. Incubation:

-

Cover the microtiter plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

5. Reading and Interpreting the Results:

-

After the incubation period, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth, while a turbid well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3][9]

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Quality Control

It is essential to include quality control strains with known MIC values for the tested antibacterial agent in each assay run to ensure the accuracy and reproducibility of the results.[6] The obtained MIC values for the quality control strains should fall within the acceptable ranges established by organizations like CLSI.

Visualization of Experimental Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

References

- 1. idexx.dk [idexx.dk]

- 2. idexx.com [idexx.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. microbe-investigations.com [microbe-investigations.com]